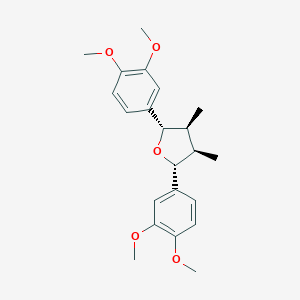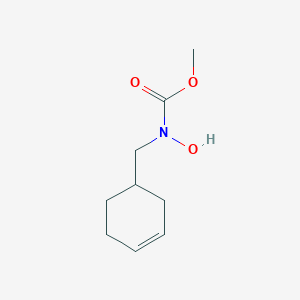![molecular formula C8H15NO5 B150216 Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) CAS No. 136499-22-4](/img/structure/B150216.png)
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI), also known as DMAPA, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. DMAPA is a derivative of acetic acid and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is not fully understood. However, it is believed that Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) acts as a nucleophilic catalyst, facilitating the formation of acylated products. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been shown to act as a base, deprotonating acidic substrates and promoting the formation of new bonds.
生化学的および生理学的効果
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is not toxic to cells at low concentrations. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been shown to have low mutagenic potential.
実験室実験の利点と制限
One of the advantages of using Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in lab experiments is its high reactivity and selectivity. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is also easy to handle and store. However, Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) can be expensive and may not be suitable for large-scale reactions.
将来の方向性
There are several potential future directions for the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in scientific research. One area of interest is the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in the synthesis of new pharmaceutical compounds. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been proposed as a potential catalyst for the conversion of biomass into biofuels. Additionally, Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) may have applications in the field of polymer chemistry, where it could be used as a catalyst in the synthesis of new materials.
Conclusion:
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) is commonly used as a reagent in organic synthesis and has been shown to be an effective catalyst in a variety of reactions. While the biochemical and physiological effects of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) are not fully understood, studies have shown that it is not toxic to cells at low concentrations. There are several potential future directions for the use of Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) in scientific research, including the synthesis of new pharmaceutical compounds and the conversion of biomass into biofuels.
合成法
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) can be synthesized through a reaction between acetic anhydride and N,N-dimethylaminoethanol. The resulting product is then treated with dimethyl sulfate to obtain Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI). This method has been used in several studies to produce Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) with high purity and yield.
科学的研究の応用
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has been widely used as a reagent in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including the acylation of alcohols, amines, and carboxylic acids. Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) has also been used in the synthesis of esters, amides, and lactones.
特性
CAS番号 |
136499-22-4 |
|---|---|
製品名 |
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) |
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(11)9-13-5-6(10)12-4/h5H2,1-4H3,(H,9,11) |
InChIキー |
LPBIVMGHJCBZFH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NOCC(=O)OC |
同義語 |
Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
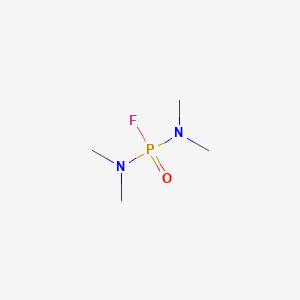


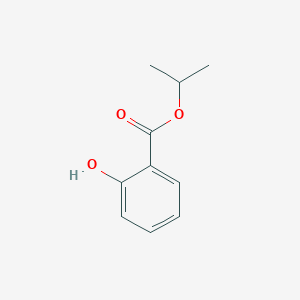

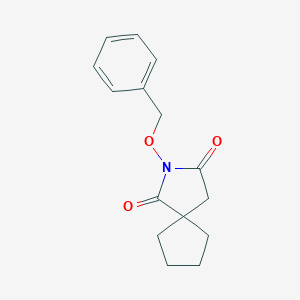
![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
